
3-(5-Fluoropyridin-3-yl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Fluoropyridin-3-yl)propanal is a chemical compound with the molecular formula C8H8FNO and a molecular weight of 153.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(5-Fluoropyridin-3-yl)propanal is1S/C8H8FNO/c9-8-4-7(2-1-3-11)5-10-6-8/h3-6H,1-2H2 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
3-(5-Fluoropyridin-3-yl)propanal is a liquid at room temperature .Applications De Recherche Scientifique
Fluorinated Compounds in Drug Development
Fluorination of organic molecules, including pyridines, is a common strategy to enhance their pharmacological properties, such as metabolic stability, lipophilicity, and bioavailability. The incorporation of fluorine into drug molecules can significantly alter their interaction with biological targets, improving efficacy or reducing toxicity. The research on fluorinated indoles and their selectivity towards specific receptors, as well as the development of versatile synthetic strategies for incorporating fluorine, underscores the importance of such modifications in medicinal chemistry and drug design (van Niel et al., 1999).
Radiopharmaceuticals and Imaging
The synthesis and application of fluorine-18 labeled fluoropyridines, including 3-fluoropyridine derivatives, in positron emission tomography (PET) imaging highlight another critical area of scientific research. These compounds offer valuable tools for medical imaging, allowing for the non-invasive study of physiological and pathological processes in vivo. The development of pyridyliodonium salts for introducing fluorine-18 into specific positions on the pyridine ring facilitates the production of radiotracers with improved stability and specificity for PET imaging (Carroll et al., 2007).
Chemotherapy Enhancement and Resistance Mechanisms
The role of fluorinated compounds, particularly 5-fluorouracil (5-FU) and its derivatives, in chemotherapy, is well-documented. These compounds are foundational in the treatment of various cancers, including colorectal and breast cancers. The mechanisms of action, resistance, and strategies to enhance the efficacy of 5-FU through biochemical modulation and combination therapies are areas of extensive research. This includes the study of the multidrug resistance protein 5 (ABCC5) that confers resistance to 5-FU by transporting its monophosphorylated metabolites, illustrating the complex interactions between chemotherapeutic agents and cellular transport mechanisms (Pratt et al., 2005).
Safety and Hazards
The safety information for 3-(5-Fluoropyridin-3-yl)propanal includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements are also provided, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
3-(5-fluoropyridin-3-yl)propanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-8-4-7(2-1-3-11)5-10-6-8/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLWYIRATNXKGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-dimethylphenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
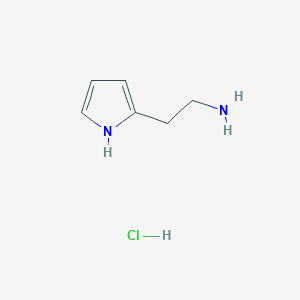
![N-[5-(Hydroxymethyl)-2,4-dimethylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2936263.png)

![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2936265.png)
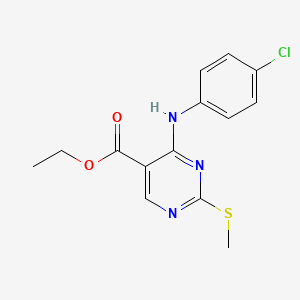
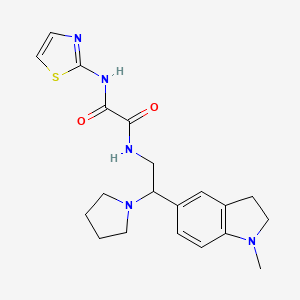
![N-[3-[3-(3-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2936270.png)
![1-{1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2936276.png)
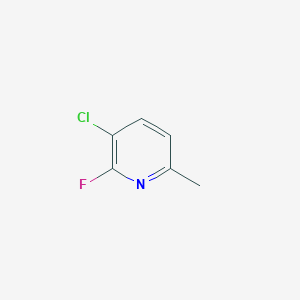
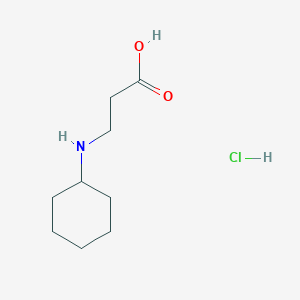
![5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2936280.png)
![N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2936281.png)